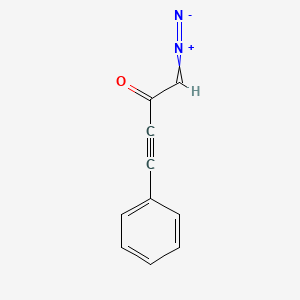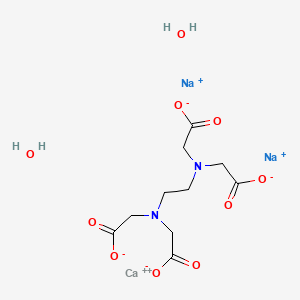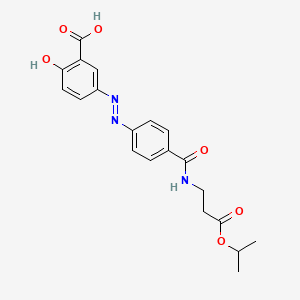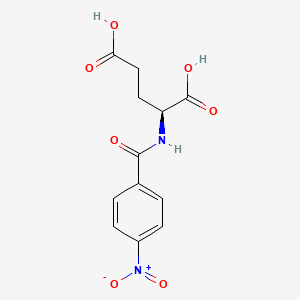
rac Enterodiol-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of rac Enterodiol-13C3 involves the incorporation of three 13C atoms using potassium [13C]cyanide as the carbon source. This method ensures the production of a compound that can serve as an internal standard for the analysis of lignans in LC-MS and GC-MS studies (Fryatt & Botting, 2005).
Molecular Structure Analysis
The molecular structure of rac Enterodiol-13C3 and related compounds is often determined through techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the compound's stereochemistry and electronic environment, crucial for understanding its reactivity and interaction with biological systems. For instance, studies on similar compounds have used X-ray crystallography to elucidate the orientation of cyclopentadienyl rings and the overall geometry of the molecules (Axtell et al., 2008).
Chemical Reactions and Properties
The chemical properties of rac Enterodiol-13C3 are influenced by its molecular structure, which dictates its reactivity and the type of chemical reactions it can undergo. Studies on similar lignan compounds have explored their reactivity towards various reagents, shedding light on potential synthetic routes and modifications that can enhance their utility in research and therapeutic applications. The precise chemical behavior of rac Enterodiol-13C3, however, would require further specific studies to delineate.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under different conditions are crucial for the practical application of rac Enterodiol-13C3 in research. These properties determine how the compound can be handled, stored, and utilized in experimental setups. For instance, the solubility of similar compounds in different solvents can affect their efficacy as internal standards in LC-MS and GC-MS analyses.
Chemical Properties Analysis
The chemical properties of rac Enterodiol-13C3 , including its reactivity with other chemical entities, stability under various conditions, and isomerization behavior, are essential for its application in biochemical and pharmaceutical research. For example, the isomerization of all-trans-retinoic acid to 13-cis-retinoic acid and vice versa, catalyzed by thiol-containing compounds, is a process that highlights the dynamic chemical behavior of similar compounds under physiological conditions (Shih et al., 1986).
Aplicaciones Científicas De Investigación
Isotopically Labeled Compounds in Research
Isotopically labeled compounds, such as those labeled with 13C, are crucial in various scientific research areas, particularly in studying metabolic pathways, pharmacokinetics, and environmental processes. One of the primary applications of these compounds is in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses, where they serve as internal standards to achieve accurate quantitative results.
Examples of Isotopically Labeled Compound Synthesis and Application
Synthesis of Multiply 13C-Labelled Lignans for LC-MS and GC-MS Analysis
- The syntheses of multiply 13C-labelled derivatives of mammalian lignans (enterolactone and enterodiol) and their plant precursors (secoisolariciresinol and matairesinol) have been described. These compounds were prepared with potassium [13C]cyanide as the source for all the 13C atoms, intended for use as internal standards in LC-MS and GC-MS analyses (Fryatt & Botting, 2005).
Gastric Emptying Evaluation via Breath Test Using 13C-Labeled Compounds
- A study compared 13C-acetic acid and 13C-octanoic acid in a newly-constituted breath test for monitoring gastric emptying in conscious rats. The study aimed to determine which of these compounds would be more sensitive for evaluating the gastric emptying of liquid enteral nutrient formulas. This research highlights the sensitivity and utility of 13C-labeled compounds in non-invasive physiological studies (Uchida & Shimizu, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
2,3-bis[(3-hydroxyphenyl)methyl](1,2,4-13C3)butane-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/i11+1,12+1,15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWONJCNDULPHLV-IPDAJEFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CC([13CH2]O)[13CH](CC2=CC(=CC=C2)O)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747697 |
Source


|
| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Enterodiol-13C3 | |
CAS RN |
918502-74-6 |
Source


|
| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl](1,2,4-~13~C_3_)butane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)